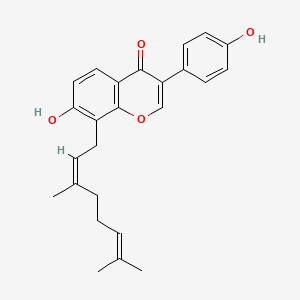

8-Geranyl daidzein

Description

Structure

3D Structure

Properties

IUPAC Name |

8-[(2Z)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-3-(4-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O4/c1-16(2)5-4-6-17(3)7-12-20-23(27)14-13-21-24(28)22(15-29-25(20)21)18-8-10-19(26)11-9-18/h5,7-11,13-15,26-27H,4,6,12H2,1-3H3/b17-7- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTAXKMYOFXPLSV-IDUWFGFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of 8-geranyl daidzein vs daidzein

An In-Depth Technical Guide to the Comparative Biological Activities of 8-Geranyl Daidzein and Daidzein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoflavones, a class of phytoestrogens, have garnered significant attention for their potential therapeutic applications. Daidzein, a primary isoflavone found in soy, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and estrogen-modulating effects. Structural modification of daidzein, such as the introduction of a lipophilic geranyl group at the 8-position to form 8-geranyl daidzein, represents a promising strategy to enhance its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive comparison of the biological activities of 8-geranyl daidzein and its parent compound, daidzein. We delve into the molecular mechanisms underlying their actions, present detailed experimental protocols for their synthesis and comparative evaluation, and summarize key findings in a structured format to facilitate further research and drug development.

Introduction: The Therapeutic Potential of Daidzein and the Rationale for Geranylation

Daidzein (4',7-dihydroxyisoflavone) is a naturally occurring isoflavone with a structural resemblance to mammalian estrogen, allowing it to interact with estrogen receptors (ERs) and exert a spectrum of biological effects.[1][2] Its therapeutic potential is vast, spanning the prevention and treatment of hormone-dependent cancers, cardiovascular diseases, osteoporosis, and inflammatory conditions.[3] However, the clinical utility of daidzein can be limited by its pharmacokinetic profile, including its metabolism and bioavailability.

The addition of a geranyl group, a 10-carbon isoprenoid chain, to the daidzein scaffold at the 8-position results in 8-geranyl daidzein. This modification, a form of prenylation, significantly increases the lipophilicity of the molecule.[4] Increased lipophilicity can enhance the interaction of the compound with cell membranes and lipophilic proteins, potentially leading to improved intestinal absorption and tissue accumulation.[5][6] This guide will explore the hypothesis that this structural alteration translates into enhanced or favorably modulated biological activity compared to the parent daidzein molecule.

Comparative Biological Activities: A Mechanistic Overview

Anti-inflammatory Activity

Daidzein: Daidzein has well-documented anti-inflammatory properties. It can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[7][8] The underlying mechanisms involve the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[7][9][10] Daidzein has been shown to inhibit the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB, and to suppress the phosphorylation of MAPK components like ERK1/2 and p38.[7][9]

8-Geranyl Daidzein (inferred from 8-Prenyl Daidzein data): Direct comparative studies on 8-geranyl daidzein are limited. However, research on the closely related 8-prenyl daidzein (8-PD) reveals a significantly more potent anti-inflammatory effect compared to daidzein. 8-PD demonstrates a stronger ability to repress inflammatory responses in macrophages by inhibiting NF-κB activation. This enhanced effect is associated with a more profound reduction in the activation of ERK1/2, JNK, and p38 MAPKs.[11] The increased lipophilicity of the geranylated/prenylated form likely facilitates its entry into cells and interaction with intracellular signaling molecules, leading to a more robust anti-inflammatory response.

Diagram: Comparative Anti-inflammatory Signaling Pathways

Caption: Comparative inhibition of LPS-induced inflammatory pathways.

Anticancer Activity

Daidzein: Daidzein exhibits anticancer properties through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis.[3] In various cancer cell lines, daidzein has been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and activation of caspases.[12][13] It can also cause cell cycle arrest at the G1 and/or G2/M phases by altering the levels of cyclins and cyclin-dependent kinases (CDKs).[14][15]

Antioxidant Activity

Daidzein: Daidzein possesses antioxidant properties, acting both as a direct scavenger of free radicals and as a modulator of endogenous antioxidant systems.[16] It can upregulate the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[17][18]

8-Geranyl Daidzein: The impact of geranylation on the antioxidant activity of daidzein is an area requiring further investigation. While the core phenolic structure responsible for radical scavenging remains, the addition of the geranyl group could influence its interaction with cellular membranes and antioxidant enzymes. The increased lipophilicity might lead to better protection against lipid peroxidation within cell membranes.[19]

Estrogenic and Anti-Estrogenic Activity

Daidzein: Daidzein is classified as a phytoestrogen and acts as a selective estrogen receptor modulator (SERM).[1] It binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), with a preferential affinity for ERβ.[2][20] This differential binding affinity contributes to its tissue-specific effects, acting as an estrogen agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast), depending on the local estrogen environment and receptor expression profile.[1]

8-Geranyl Daidzein (inferred from other prenylated flavonoids): Prenylation has been shown to significantly enhance the estrogenic potency of flavonoids. For instance, 8-prenylnaringenin is substantially more estrogenic than its parent compound, naringenin.[21][22] The prenyl group is thought to improve the binding affinity to estrogen receptors.[5] It is therefore highly probable that 8-geranyl daidzein will exhibit a stronger interaction with ERs compared to daidzein. This could translate to either more potent estrogenic or anti-estrogenic effects, depending on the specific cellular context and warrants detailed investigation.

Diagram: Interaction with Estrogen Receptors

Caption: Modulation of estrogen receptor signaling.

Quantitative Data Summary

The following table summarizes available and hypothesized comparative data for the biological activities of daidzein and 8-geranyl daidzein. It is important to note that data for 8-geranyl daidzein is largely inferred from studies on 8-prenyl daidzein and represents areas for future experimental validation.

| Biological Activity | Daidzein | 8-Geranyl Daidzein (Hypothesized/Inferred) | Key References |

| Anti-inflammatory | Moderate | High | [11],[7] |

| Anticancer (IC50) | Cell-type dependent (e.g., ~60 µM in BEL-7402) | Potentially lower IC50 | [12] |

| Antioxidant | Moderate | Potentially enhanced lipophilic antioxidant activity | [19],[16] |

| ERβ Binding Affinity | Moderate | High | [2],[20] |

| ERα Binding Affinity | Low | Moderate | [2],[20] |

Experimental Protocols

Synthesis of 8-Geranyl Daidzein

This protocol describes a plausible method for the synthesis of 8-geranyl daidzein from daidzein and geranyl bromide.

Materials:

-

Daidzein

-

Geranyl bromide

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of daidzein (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (2.5 equivalents). Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes.

-

Geranylation: Add geranyl bromide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Heat the reaction to 60-70°C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material (daidzein) is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x volume).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 8-geranyl daidzein.

-

Characterization: Confirm the structure of the synthesized 8-geranyl daidzein using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative In Vitro Assays

The following are step-by-step protocols for comparing the biological activities of daidzein and 8-geranyl daidzein.

4.2.1. Anti-inflammatory Activity Assay (LPS-stimulated RAW 264.7 Macrophages)

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Viability (MTT Assay): Prior to the anti-inflammatory assay, determine the non-toxic concentrations of daidzein and 8-geranyl daidzein by treating the cells with a range of concentrations for 24 hours and performing an MTT assay.[23][24]

-

Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat the cells with various non-toxic concentrations of daidzein or 8-geranyl daidzein for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.[24]

-

Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using commercially available ELISA kits.[24]

-

Western Blot Analysis: Lyse the cells and perform western blotting to analyze the protein expression levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways.[7][24]

4.2.2. Anticancer Activity Assay (MTT Assay)

-

Cell Culture: Culture a selected cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media.

-

Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of daidzein and 8-geranyl daidzein for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (0.5 mg/mL final concentration) to each well and incubate for 4 hours.[23][25]

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) for each compound at each time point.

4.2.3. Antioxidant Activity Assay (DPPH Radical Scavenging)

-

Sample Preparation: Prepare various concentrations of daidzein and 8-geranyl daidzein in methanol.

-

Reaction Mixture: In a 96-well plate, mix the sample solutions with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).[26][27]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value for each compound. Ascorbic acid can be used as a positive control.[26][27]

4.2.4. Estrogenic Activity Assay (Estrogen Receptor Reporter Gene Assay)

-

Cell Culture: Use a cell line stably transfected with an estrogen receptor (e.g., ERα or ERβ) and an estrogen-responsive reporter gene (e.g., luciferase), such as MCF-7-ERE-Luc cells.

-

Treatment: Seed the cells in a 96-well plate. Treat the cells with various concentrations of daidzein, 8-geranyl daidzein, and 17β-estradiol (as a positive control) for 24 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

Data Analysis: Plot the relative luciferase units (RLU) against the compound concentrations to determine the dose-response curve and calculate the EC50 for estrogenic activity. To assess anti-estrogenic activity, co-treat the cells with a fixed concentration of 17β-estradiol and varying concentrations of the test compounds.

Conclusion and Future Directions

The geranylation of daidzein presents a compelling strategy for enhancing its therapeutic properties. The available evidence, primarily from studies on the closely related 8-prenyl daidzein, strongly suggests that 8-geranyl daidzein possesses superior anti-inflammatory activity compared to its parent compound. The increased lipophilicity is also hypothesized to augment its anticancer and antioxidant effects, as well as modulate its interaction with estrogen receptors.

This technical guide provides a framework for the systematic investigation of 8-geranyl daidzein. The detailed protocols for its synthesis and comparative biological evaluation are intended to facilitate further research in this promising area. Future studies should focus on direct, head-to-head comparisons of 8-geranyl daidzein and daidzein across a range of in vitro and in vivo models to fully elucidate its therapeutic potential and pave the way for its development as a novel therapeutic agent.

References

-

Therapeutic Perspectives of 8-Prenylnaringenin, a Potent Phytoestrogen from Hops. (n.d.). MDPI. [Link]

-

Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins. (n.d.). Spandidos Publications. [Link]

-

Daidzein exerts anticancer activity towards SKOV3 human ovarian cancer cells by inducing apoptosis and cell cycle arrest, and inhibiting the Raf/MEK/ERK cascade. (2018). Spandidos Publications. [Link]

-

Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin. (2002). PubMed. [Link]

-

8-Prenyl daidzein and 8-prenyl genistein from germinated soybean modulate inflammatory response in activated macrophages. (2023). PubMed. [Link]

-

DPPH Assay Protocol with Ascorbic Acid. (n.d.). Scribd. [Link]

-

Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

-

Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages. (2022). PMC. [Link]

-

FACT SHEET on the PHYTOESTROGEN DAIDZEIN. (n.d.). Breast Cancer and the Environment Research Program. [Link]

-

Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy. (2025). MDPI. [Link]

-

The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? (n.d.). PMC. [Link]

-

Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice. (n.d.). PMC. [Link]

-

Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens. (n.d.). PMC. [Link]

-

DAIDZEIN: A REVIEW OF PHARMACOLOGICAL EFFECTS. (2016). African Journal of Traditional, Complementary and Alternative Medicines. [Link]

-

Daidzein Induces Intrinsic Pathway of Apoptosis along with ER α/β Ratio Alteration and ROS Production. (2021). Asian Pacific Journal of Cancer Prevention. [Link]

-

Lipophilization of flavonoids for their food, therapeutic and cosmetic applications. (n.d.). SciSpace. [Link]

-

Anticancer effects of Daidzein against the human melanoma cell lines involves cell cycle arrest, autophagy and deactivation of PI3K/AKT signalling pathways. (n.d.). ResearchGate. [Link]

-

Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells. (2008). PubMed. [Link]

-

Daidzein alleviates neuronal damage and oxidative stress via GSK3β/Nrf2 pathway in mice. (2022). ResearchGate. [Link]

-

Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora. (2017). PMC. [Link]

-

Effects of daidzein on antioxidant capacity in weaned pigs and IPEC-J2 cells. (n.d.). PMC. [Link]

-

Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability. (2025). MDPI. [Link]

-

Effects of isoflavone derivatives on the production of inflammatory cytokines by synovial cells. (2021). Spandidos Publications. [Link]

-

Daidzein Relieves Lipopolysaccharide-Induced Mastitis Through Inhibiting MAPKs and AKT/NF-κB P65 Signaling Pathways. (n.d.). ResearchGate. [Link]

-

Estrogenic Activity of the Phytoestrogens Naringenin, 6-(1,1-Dimethylallyl)naringenin and 8-Prenylnaringenin. (2025). ResearchGate. [Link]

-

DPPH Assay. (n.d.). Bio-protocol. [Link]

-

Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. (2024). PubMed. [Link]

-

Lipophilization of flavonoids for their food, therapeutic and cosmetic applications. (n.d.). ResearchGate. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.. (n.d.). ResearchGate. [Link]

-

Template:Affinities of estrogen receptor ligands for the ERα and ERβ. (n.d.). Wikipedia. [Link]

-

Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. (2025). JOVE. [Link]

-

Effect of daidzein on Akt/GSK3β/Nrf2 signaling in Con A-challenged mice. (n.d.). ResearchGate. [Link]

-

Chemistry and Biological Activities of Flavonoids: An Overview. (n.d.). PMC. [Link]

-

DPPH Antioxidant Assay Kit D678 manual. (n.d.). DOJINDO. [Link]

-

Genistein Alleviates Intestinal Oxidative Stress by Activating the Nrf2 Signaling Pathway in IPEC-J2 Cells. (2024). MDPI. [Link]

-

Anti-inflammatory effects of flavonoids: genistein, kaempferol, quercetin, and daidzein inhibit STAT-1 and NF-kappaB activations, whereas flavone, isorhamnetin, naringenin, and pelargonidin inhibit only NF-kappaB activation along with their inhibitory effect on iNOS expression and NO production in activated macrophages. (n.d.). PubMed. [Link]

-

The Dietary Isoflavone Daidzein Reduces Expression of Pro-Inflammatory Genes through PPARα/γ and JNK Pathways in Adipocyte and Macrophage Co-Cultures. (2016). PLOS. [Link]

-

Guidelines for the in vitro determination of anti‐inflammatory activity. (2024). ResearchGate. [Link]

-

In vitro anti-inflammatory activity assay. (n.d.). Bio-protocol. [Link]

-

Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2). (n.d.). Indigo Biosciences. [Link]

Sources

- 1. bcerp.org [bcerp.org]

- 2. mdpi.com [mdpi.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoflavones daidzin and daidzein inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 10. Anti-inflammatory effects of flavonoids: genistein, kaempferol, quercetin, and daidzein inhibit STAT-1 and NF-kappaB activations, whereas flavone, isorhamnetin, naringenin, and pelargonidin inhibit only NF-kappaB activation along with their inhibitory effect on iNOS expression and NO production in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 12. Effects of daidzein in regards to cytotoxicity in vitro, apoptosis, reactive oxygen species level, cell cycle arrest and the expression of caspase and Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journal.waocp.org [journal.waocp.org]

- 14. International Journal of Molecular Medicine [spandidos-publications.com]

- 15. Daidzein causes cell cycle arrest at the G1 and G2/M phases in human breast cancer MCF-7 and MDA-MB-453 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of daidzein on antioxidant capacity in weaned pigs and IPEC-J2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Daidzein ameliorated concanavalin A-induced liver injury through the Akt/GSK-3β/Nrf2 pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Structure-Activity and Lipophilicity Relationships of Selected Antibacterial Natural Flavones and Flavanones of Chilean Flora - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Estrogenic activity of the phytoestrogens naringenin, 6-(1,1-dimethylallyl)naringenin and 8-prenylnaringenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Potent Phytoestrogen 8-Prenylnaringenin: A Friend or a Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. merckmillipore.com [merckmillipore.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchhub.com [researchhub.com]

- 26. scribd.com [scribd.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Novel Prenylated Isoflavonoids from Psoralea corylifolia: Isolation, Elucidation, and Bioactivity

Introduction: The Enduring Potential of Psoralea corylifolia

Psoralea corylifolia L., a revered herb in traditional Chinese and Ayurvedic medicine, has garnered significant attention from the scientific community.[1] Its fruits are a rich reservoir of diverse secondary metabolites, including coumarins, meroterpenes, and, most notably, flavonoids.[2][3][4] Among these, prenylated isoflavonoids stand out for their structural complexity and potent, wide-ranging pharmacological activities.[5] The addition of a lipophilic prenyl group to the isoflavone scaffold often enhances biological efficacy, making these compounds prime candidates for drug discovery and development.[5][6]

This guide provides an in-depth technical overview for researchers and drug development professionals on the systematic approach to isolating and characterizing novel prenylated isoflavonoids from P. corylifolia. We will delve into the rationale behind the experimental strategies, from initial extraction to the sophisticated spectroscopic techniques required for structural elucidation, and explore the mechanistic basis of their therapeutic potential.

Section 1: Extraction and Bioassay-Guided Isolation Strategy

The journey to discovering novel bioactive compounds begins with a robust and logically designed extraction and isolation workflow. A bioassay-guided fractionation approach is the gold standard, as it ensures that the chemical separation process is continually directed by pharmacological activity, maximizing the efficiency of identifying potent molecules.

Rationale for Solvent Selection and Extraction

The initial extraction from dried, powdered fruits of P. corylifolia is a critical step that dictates the profile of compounds available for separation.

-

Solvent Choice: Methanol or ethanol is typically employed for the initial maceration or Soxhlet extraction. The choice of these polar solvents is predicated on their ability to efficiently extract a broad spectrum of secondary metabolites, including the glycosylated and aglycone forms of isoflavonoids.

-

Sequential Partitioning: The crude extract is subsequently partitioned with solvents of increasing polarity (e.g., hexane, ethyl acetate, and n-butanol). This step is crucial for the preliminary fractionation of compounds based on their polarity. Prenylated isoflavonoids, being moderately polar, are often concentrated in the ethyl acetate fraction.[7] This fraction frequently exhibits the highest potency in initial bioassays (e.g., anti-inflammatory or cytotoxic screens), guiding further purification efforts.

The Isolation Workflow: A Step-by-Step Protocol

The following protocol outlines a typical bioassay-guided isolation scheme. Each step is designed to progressively simplify the complex mixture until pure compounds are obtained.

-

Preparation of Plant Material: Procure authenticated, dried fruits of P. corylifolia. Grind the material into a fine powder to maximize the surface area for solvent extraction.

-

Initial Extraction: Macerate the powdered plant material (1 kg) with 95% methanol (3 x 5 L) at room temperature for 72 hours per extraction. Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude methanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with n-hexane, ethyl acetate (EtOAc), and n-butanol. Evaporate each fraction to dryness.

-

Bioassay Screening: Screen all fractions for the desired biological activity (e.g., inhibition of nitric oxide production in LPS-stimulated macrophages). The most active fraction (typically the EtOAc fraction) is selected for further separation.[7]

-

Initial Chromatographic Separation: Subject the active EtOAc fraction to column chromatography over a silica gel stationary phase. Elute with a gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Bioassay of Sub-fractions: Collect the column eluates as multiple sub-fractions and subject them to another round of bioassay screening to pinpoint the most active sub-fractions.

-

Fine Purification: Purify the active sub-fractions using a combination of advanced chromatographic techniques. This often involves Sephadex LH-20 column chromatography to remove polymeric impurities, followed by preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase C18 column to isolate individual compounds.[8][9][10]

Caption: Bioassay-guided isolation workflow for novel isoflavonoids.

Section 2: Structural Elucidation of Novel Compounds

Once a pure compound is isolated, its chemical structure must be determined. This is a meticulous process that relies on the combined interpretation of data from various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) is indispensable for determining the exact molecular formula of a new compound.[7] By measuring the mass-to-charge ratio with high precision, HR-MS provides a definitive elemental composition, which is the first piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments is required for unambiguous structure determination.

-

1D NMR (¹H and ¹³C): The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to one another (via spin-spin coupling). The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons that are two or three bonds away, allowing for the assembly of the molecular fragments into a complete structure.

-

Case Study: Elucidation of Corylinin

Corylinin, a novel isoflavone isolated from P. corylifolia, serves as an excellent example.[11] Its structure was established as 7,4'-dihydroxy-3'-[(E)-3,7-dimethyl-2,6-octadienyl]isoflavone based on spectroscopic data.[11]

Table 1: Key NMR Data for Corylinin

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) | Key HMBC Correlations (H → C) |

| 2 | 153.2 | 7.95 (s) | C-3, C-4, C-9 |

| 3 | 124.5 | - | - |

| 4 | 175.8 | - | - |

| 5 | 127.5 | 8.10 (d, 8.8) | C-4, C-7, C-9 |

| 7 | 163.1 | - | - |

| 4' | 158.0 | - | - |

| 1" | 28.5 | 3.35 (d, 7.2) | C-2', C-3', C-4', C-2", C-3" |

| 2" | 122.5 | 5.30 (t, 7.2) | C-1", C-4" |

Data adapted from the literature for illustrative purposes.[11]

The HMBC correlation from the methylene protons at H-1" (δH 3.35) to the aromatic carbons C-2', C-3', and C-4' unequivocally establishes the attachment point of the prenyl (geranyl) side chain to the B-ring of the isoflavone core.

Caption: Key HMBC correlations confirming prenyl group attachment.

Section 3: Biological Activities and Mechanistic Insights

Novel prenylated isoflavonoids from P. corylifolia exhibit a remarkable spectrum of biological activities, making them attractive for therapeutic development.[2][3] Prominent among these are anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[12][13][14]

Anti-Inflammatory and Immunomodulatory Effects

Many compounds, such as bavachinin and corylin, demonstrate potent anti-inflammatory properties.[14][15]

-

Mechanism of Action: A primary mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[16] In inflammatory states, the NF-κB protein p65 translocates to the nucleus, driving the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. Corylin has been shown to inhibit this nuclear translocation, thereby suppressing the inflammatory cascade.[16][17] Furthermore, some compounds like bavachinin can modulate the PI3K/AKT signaling pathway, which is also implicated in inflammation.[15]

Caption: Inhibition of the NF-κB inflammatory pathway by Corylin.

Anti-Cancer Activity

Isobavachalcone, another prenylated flavonoid from this plant, has shown promise in oncology research, particularly against colorectal cancer cells.[18]

-

Mechanism of Action: Isobavachalcone induces apoptosis (programmed cell death) and inhibits cell proliferation.[18] Mechanistic studies revealed that its effects are mediated through the downregulation of the AKT/GSK-3β/β-catenin signaling pathway, a critical pathway often dysregulated in cancer.[18] By inhibiting this pathway, isobavachalcone effectively halts the uncontrolled growth of cancer cells.

Osteogenic and Neuroprotective Potential

Beyond inflammation and cancer, these compounds show promise in other therapeutic areas.

-

Osteoporosis: Corylin has been demonstrated to induce osteoblastic differentiation, suggesting its potential for treating osteoporosis.[19] This action is mediated through the activation of both estrogen and Wnt/β-catenin signaling pathways, which are crucial for bone formation.[19]

-

Neuroprotection: Extracts of P. corylifolia and its isolated compounds have shown protective effects against cytotoxicity in neuronal cell models, indicating potential applications in treating neurodegenerative diseases.[13] Corylin, for instance, alleviates oxidative damage and neuroinflammation by activating the Nrf2/HO-1 pathway and inhibiting NF-κB.[16]

Conclusion and Future Directions

Psoralea corylifolia remains a fertile ground for the discovery of novel prenylated isoflavonoids with significant therapeutic potential. The bioassay-guided isolation strategy, coupled with advanced spectroscopic analysis, is a proven and effective methodology for identifying these complex natural products. The diverse mechanisms of action, from the modulation of key signaling pathways like NF-κB and PI3K/AKT to the activation of osteogenic pathways, underscore the vast potential of these compounds.[15][16][19]

Future research should focus on semi-synthetic modifications of these natural scaffolds to improve potency and pharmacokinetic properties, as well as comprehensive preclinical and clinical evaluations to translate these promising laboratory findings into novel therapeutics.

References

- Pharmacologically Active Secondary Metabolites from Psoralea corylifolia. (2022). Vertex AI Search.

- [Isolation and structure identification of a new isoflavone from Psoralea corylifolias]. (2006). Yao Xue Xue Bao.

- Bavachinin Ameliorates Rheumatoid Arthritis Inflammation via PPARG/PI3K/AKT Signaling P

- A Review of Bavachinin and Its Derivatives as Multi‐Therapeutic Agents. (2025).

- Treatment of allergic inflammation and hyperresponsiveness by a simple compound, Bavachinin, isolated

- Exploring pharmacologically significant bioactive compounds of Psoralea corylifolia L.- A review. (2024).

- Phytochemical and Pharmacological Studies on the Genus Psoralea: A Mini Review. (2015). PMC.

- A Review of Bavachinin and Its Derivatives as Multi-Therapeutic Agents. (2025). PubMed.

- A Revised Protecting Group Strategy Enables a Divergent Synthesis of Prenylated Isoflavones from Psoralea corylifolia. (2025). Synthesis.

- A novel flavonoid prenyltransferase gene PcPT11 with broad substrate promiscuity in Psoralea corylifolia L. (2022).

- Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus. (2015). PMC.

- Anti-oxidative and anti-neuroinflammatory effects of corylin in H2O2-induced HT22 cells and LPS-induced BV2 cells by activating Nrf2/HO-1 and inhibiting NF-κB pathways. (2023). Journal of Chinese Pharmaceutical Sciences.

- Studies on the chemical constituents of Psoralea corylifolia L. (2007). PubMed.

- Corylin ≥98% (HPLC). (n.d.). MilliporeSigma.

- Biological Evaluation and Transcriptomic Analysis of Corylin as an Inhibitor of Osteoclast Differenti

- The presence of three isoflavonoid compounds in Psoralea corylifolia. (2001). PubMed.

- Corylin, a flavonoid derived from Psoralea Fructus, induces osteoblastic differentiation via estrogen and Wnt/β-catenin signaling p

- Preparative isolation and purification of psoralen and isopsoralen from Psoralea corylifolia by high-speed counter-current chrom

- Isobavachalcone isolated from Psoralea corylifolia inhibits cell proliferation and induces apoptosis via inhibiting the AKT/GSK-3beta/beta-catenin pathway in colorectal cancer cells. (2019). Dove Medical Press.

Sources

- 1. Phytochemical and Pharmacological Studies on the Genus Psoralea: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacologically Active Secondary Metabolites from Psoralea corylifolia | Journal of Tropical Pharmacy and Chemistry [jtpc.ff.unmul.ac.id]

- 3. innspub.net [innspub.net]

- 4. A Review of Bavachinin and Its Derivatives as Multi-Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Prenylated Flavonoids of the Fabaceae Family in Medicinal Chemistry: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Constituents of Psoralea corylifolia Fruits and Their Effects on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Isolation and structure identification of a new isoflavone from Psoralea corylifolias] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The presence of three isoflavonoid compounds in Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Studies on the chemical constituents of Psoralea corylifolia L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. unanijournal.com [unanijournal.com]

- 14. Corylin ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 15. Bavachinin Ameliorates Rheumatoid Arthritis Inflammation via PPARG/PI3K/AKT Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Anti-oxidative and anti-neuroinflammatory effects of corylin in H2O2-induced HT22 cells and LPS-induced BV2 cells by activating Nrf2/HO-1 and inhibiting NF-κB pathways [jcps.bjmu.edu.cn]

- 17. Biological Evaluation and Transcriptomic Analysis of Corylin as an Inhibitor of Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

- 19. Corylin, a flavonoid derived from Psoralea Fructus, induces osteoblastic differentiation via estrogen and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

8-Geranyl daidzein CAS 1072940-16-9 molecular weight

An In-Depth Technical Guide to 8-Geranyl Daidzein

Abstract: This technical guide provides a comprehensive overview of 8-Geranyl daidzein, a prenylated isoflavone derived from daidzein. While direct extensive literature on the specific compound with CAS number 1072940-16-9 is sparse, this document synthesizes foundational knowledge of the parent molecule, daidzein, with established principles of flavonoid geranylation. We will explore the physicochemical properties, including a calculated molecular weight, and delve into the synthesis, characterization, and potential biological significance of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals interested in the expanding field of modified natural products.

Introduction to 8-Geranyl Daidzein

Isoflavones are a class of phytoestrogens, plant-derived compounds with a chemical structure similar to mammalian estrogens, enabling them to interact with estrogen receptors.[1][2] Daidzein (4',7-dihydroxyisoflavone) is a prominent isoflavone found abundantly in soybeans and other legumes.[3][4][5] It is a subject of extensive research due to its potential health benefits, including roles in mitigating hormone-dependent conditions, promoting bone health, and offering cardiovascular protection.[1][5][6]

The biological activity of natural products like daidzein can be significantly enhanced through structural modification. Prenylation, the attachment of hydrophobic prenyl groups (such as geranyl groups), is a key biosynthetic modification that often enhances the bioactivity of flavonoids. The addition of a lipophilic geranyl side chain to the daidzein scaffold is expected to alter its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially enhance its affinity for biological targets. 8-Geranyl daidzein represents such a modified isoflavone, with a geranyl group attached at the C-8 position of the daidzein A-ring.

Physicochemical Properties

The core structure of 8-Geranyl daidzein is the daidzein molecule, with a geranyl (a 10-carbon isoprenoid) substituent.

Chemical Structure

-

Daidzein Core: The daidzein molecule consists of a 3-phenylchromen-4-one skeleton with hydroxyl groups at the C-7 and C-4' positions.[4]

-

Geranyl Group: The geranyl group ((2E)-3,7-dimethylocta-2,6-dien-1-yl) is attached to the 8th position of the daidzein A-ring.

Molecular Weight and Formula

Based on the structures of daidzein (C₁₅H₁₀O₄) and the addition of a geranyl group (C₁₀H₁₇) with the loss of one hydrogen atom for substitution, the properties of 8-Geranyl daidzein are calculated as follows:

| Property | Value | Source |

| CAS Number | 1072940-16-9 | User Provided |

| Molecular Formula | C₂₅H₂₆O₄ | Calculated |

| Molecular Weight | 390.48 g/mol | Calculated |

| Parent Compound (Daidzein) MW | 254.24 g/mol | [7][8] |

Note: The molecular weight is calculated based on the addition of a geranyl group (C₁₀H₁₇) to the daidzein structure (C₁₅H₁₀O₄) at the C8 position, replacing a hydrogen atom. This is consistent with the molecular formula and weight of the related compound, 8-Geranylchrysin.

Synthesis and Biotransformation

Chemical Synthesis

The chemical synthesis would likely involve the protection of the hydroxyl groups on daidzein, followed by a Friedel-Crafts-type alkylation with a geranyl halide (e.g., geranyl bromide) at the C-8 position, and subsequent deprotection. The regioselectivity of the geranylation can be a significant challenge in chemical synthesis.

Biosynthesis and Biotransformation

In nature, isoflavonoids are synthesized via the phenylpropanoid pathway.[3][9] The introduction of a geranyl group is typically catalyzed by prenyltransferase enzymes. A plausible biotechnological approach involves the biotransformation of daidzein using microbial systems or isolated enzymes capable of C-8 prenylation. For instance, various microbial strains, particularly fungi like Aspergillus species, have been shown to hydroxylate and otherwise modify daidzein.[10] Engineering such systems to express a suitable prenyltransferase could provide a green and regioselective route to 8-Geranyl daidzein.

The general biosynthetic pathway leading to the daidzein core is well-established.

Caption: Simplified biosynthesis of 8-Geranyl daidzein.

Analytical Characterization

The structural elucidation and quantification of 8-Geranyl daidzein require a combination of modern spectroscopic and chromatographic techniques. The methods described for daidzein and other isoflavones are directly applicable.[11][12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for the separation and quantification of isoflavones from complex mixtures.[14][15][16][17][18] A reversed-phase C18 column is typically employed with a gradient elution system.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Dissolve the sample containing 8-Geranyl daidzein in a suitable solvent such as methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter before injection.[19]

-

Chromatographic System:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[19]

-

Mobile Phase A: 0.1% Formic acid in water.[16]

-

Mobile Phase B: Acetonitrile.[16]

-

Flow Rate: 1.0 mL/min.[19]

-

Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds like 8-Geranyl daidzein.

-

Detection: Photodiode array (PDA) detector, monitoring at wavelengths around 254 nm and 280 nm.

-

-

Rationale: The C18 stationary phase separates compounds based on hydrophobicity. The addition of the large, nonpolar geranyl group will significantly increase the retention time of 8-Geranyl daidzein compared to daidzein. The acidic mobile phase ensures good peak shape for phenolic compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides molecular weight information and fragmentation patterns, which are crucial for structural confirmation.[14][20][21][22][23] Electrospray ionization (ESI) is a common interface used for isoflavone analysis.

Experimental Protocol: LC-MS/MS Analysis

-

LC Conditions: Use an HPLC or UHPLC system with conditions similar to those described above.

-

Mass Spectrometry System:

-

Ionization Source: Electrospray Ionization (ESI), typically in positive or negative ion mode.[19]

-

Analyzer: Triple quadrupole (QqQ) or Ion Trap (IT) mass spectrometer.[23]

-

Analysis Mode: For quantification, Multiple Reaction Monitoring (MRM) is highly specific and sensitive.[23] For structural elucidation, full scan and product ion scan (MS/MS) experiments are performed.

-

-

Expected Results: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 391.19 would be expected. Tandem MS (MS/MS) of this precursor ion would yield characteristic fragments resulting from the loss of parts of the geranyl chain and retro-Diels-Alder (RDA) fragmentation of the isoflavone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of novel compounds.[11][12][24][25] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required to assign all proton and carbon signals and confirm the attachment position of the geranyl group.

Rationale for NMR in Structure Elucidation:

-

¹H NMR: Will show characteristic signals for the aromatic protons of the daidzein core, as well as olefinic and methyl protons of the geranyl side chain.

-

¹³C NMR: Will confirm the total number of carbons (25 for 8-Geranyl daidzein) and provide information on their chemical environment.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is critical. It will show correlations between protons and carbons that are 2-3 bonds away. A key correlation would be observed between the protons of the methylene group of the geranyl chain (C-1'') and the carbons of the daidzein A-ring (C-7, C-8, and C-9), definitively proving the C-8 attachment point.

Caption: Workflow for the characterization of 8-Geranyl daidzein.

Biological Activities and Signaling Pathways

While specific studies on 8-Geranyl daidzein are not available in the search results, the biological activities can be inferred from the known effects of daidzein and the impact of prenylation on flavonoids.

Estrogenic and Anti-estrogenic Activity

Daidzein is known to bind to estrogen receptors (ERs), exhibiting a preference for ERβ.[2] This interaction underlies many of its biological effects.[1] The addition of a bulky, lipophilic geranyl group at the C-8 position could modulate this interaction. It might enhance binding affinity due to increased hydrophobicity or, conversely, cause steric hindrance. This dual potential as a selective estrogen receptor modulator (SERM) is a key area for future research.[1]

Potential for Enhanced Anticancer and Anti-inflammatory Effects

Daidzein has been reported to influence signaling pathways involved in cell proliferation and inflammation, such as the NF-κB and Hedgehog pathways.[6] Prenylated flavonoids often show enhanced anticancer and anti-inflammatory properties compared to their non-prenylated parent compounds. The geranyl group can facilitate membrane interaction and improve cellular uptake, potentially leading to greater potency.

Signaling Pathways Modulated by Daidzein

Daidzein is known to modulate several key signaling pathways, and it is hypothesized that 8-Geranyl daidzein would interact with these same pathways, potentially with altered efficacy.

-

Estrogen Receptor (ER) Signaling: Daidzein can act as an agonist or antagonist at ERs, influencing gene transcription.[1]

-

MEK/ERK and PI3K/Akt Pathways: In osteoblasts, daidzein has been shown to stimulate osteogenesis through ER-dependent activation of the MEK/ERK and PI3K/Akt pathways, promoting cell proliferation and differentiation.[26]

-

TGF-β/SMAD Pathway: Daidzein can suppress the activation of cardiac fibroblasts by inhibiting the TGF-β1/SMAD2/3 signaling pathway, suggesting a role in preventing myocardial fibrosis.[27]

Caption: Key signaling pathways modulated by daidzein.

Conclusion and Future Directions

8-Geranyl daidzein is a promising derivative of the well-studied isoflavone, daidzein. Based on established principles, its calculated molecular weight is 390.48 g/mol . The addition of a geranyl moiety is expected to significantly enhance its lipophilicity, which may, in turn, improve its bioavailability and biological activity. Standard analytical techniques such as HPLC, LC-MS, and NMR are essential for its purification and structural confirmation. Future research should focus on the definitive synthesis and isolation of 8-Geranyl daidzein to allow for a thorough investigation of its bioactivities, particularly its effects on estrogen receptor signaling, cancer cell proliferation, and inflammatory pathways. Such studies will be crucial in determining its potential as a novel therapeutic agent or nutraceutical.

References

-

Borges, G., & Teixeira, J. (Year). NMR insights into natural product chemistry. Frontiers. [Link]

-

Creative Biostructure. (2025, July 1). NMR for Studying Plant-Based Compounds. Creative Biostructure. [Link]

-

Dos-Santos, D. C., et al. (2023). Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. PubMed. [Link]

-

Grace, M. H., & Lila, M. A. (Year). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC. [Link]

-

Gu, L., et al. (2022). Analysis of Flavonoids by HPLC and LC–MS. Bio-protocol. [Link]

-

Henderson, B. E., et al. (2000). Isoflavonoid Biosynthesis in Plants. Frontiers in Plant Science. [Link]

-

Hussain, I., et al. (2022). Production of Therapeutically Significant Genistein and Daidzein Compounds from Soybean Glycosides Using Magnetic Nanocatalyst: A Novel Approach. MDPI. [Link]

-

Kowalska, K., et al. (Year). Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry. PMC. [Link]

-

Kutateladze, L., et al. (2019). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine. [Link]

-

Patsnap. (2024, June 14). What is Daidzein used for?. Patsnap Synapse. [Link]

-

Ren, Y., et al. (2022). Daidzein suppresses TGF-β1-induced cardiac fibroblast activation via the TGF-β1/SMAD2/3 signaling pathway. PubMed. [Link]

-

Su, S. J., et al. (2017). Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activation. PubMed. [Link]

-

Van der Kooy, F., & Verpoorte, R. (2013). Using NMR to identify and characterize natural products. RSC Publishing. [Link]

-

Wang, G. J., et al. (Year). HPLC-mass spectrometry analysis of isoflavones. PubMed. [Link]

-

Williamson, R. T., & Linington, R. G. (Year). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. In Natural Products Isolation. [Link]

-

Zhang, Y., et al. (2018). Determination of Isoflavones in Soybean by LC/MS/MS. Agilent. [Link]

-

A. S. L. de Medeiros, et al. (Year). HPLC analysis of flavonoids in Eupatorium littorale. SciELO. [Link]

-

Chen, Y. C., et al. (2022). Analysis of phytoestrogens from eleven soybean cultivars using LC-MS approach. Gigvvy Science. [Link]

-

Wikipedia. (n.d.). Daidzein. Wikipedia. [Link]

-

Yadav, R., & Singh, A. (2017). HPLC Estimation of Flavanoid (quercetin) of leaves and stem extracts of Ocimum sanctum and Tinospora cordifolia. The Journal of Phytopharmacology. [Link]

-

ResearchGate. (n.d.). The chemical structure, properties of Daidzein with its common food sources. ResearchGate. [Link]

-

Sun, M. Y., et al. (2016). DAIDZEIN: A REVIEW OF PHARMACOLOGICAL EFFECTS. Afr J Tradit Complement Altern Med. [Link]

-

Liu, X., et al. (2025). Advances in synthesizing plant-derived isoflavones and their precursors with multiple pharmacological activities using engineered yeasts. PMC. [Link]

-

PubChem. (n.d.). 8-Geranylchrysin. PubChem. [Link]

-

Kim, D. H., et al. (2018). A fragmentation study of isoflavones by IT-TOF-MS using biosynthesized isotopes. Taylor & Francis Online. [Link]

-

PubChem. (n.d.). 8-Prenyldaidzein. PubChem. [Link]

-

PubChem. (n.d.). Daidzein. PubChem. [Link]

-

ResearchGate. (n.d.). Various biological activities of the daidzein. ResearchGate. [Link]

-

ResearchGate. (n.d.). Effect of daidzein on the gene expression of Nrf2 signaling pathway in IPEC-J2 cells. ResearchGate. [Link]

-

Breast Cancer and the Environment Research Program. (n.d.). FACT SHEET on the PHYTOESTROGEN DAIDZEIN. BCERP. [Link]

-

Hamada, H., et al. (2019). Synthesis of Daidzein Glycosides, α-Tocopherol Glycosides, Hesperetin Glycosides by Bioconversion and Their Potential for Anti-Allergic Functional-Foods and Cosmetics. PMC. [Link]

-

FooDB. (2010, April 8). Showing Compound Daidzein (FDB002608). FooDB. [Link]

Sources

- 1. What is Daidzein used for? [synapse.patsnap.com]

- 2. bcerp.org [bcerp.org]

- 3. Daidzein - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Daidzein | C15H10O4 | CID 5281708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. Frontiers | Recent Advances in Heterologous Synthesis Paving Way for Future Green-Modular Bioindustries: A Review With Special Reference to Isoflavonoids [frontiersin.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Editorial: NMR insights into natural product chemistry [frontiersin.org]

- 14. HPLC-mass spectrometry analysis of isoflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 17. scielo.br [scielo.br]

- 18. phytopharmajournal.com [phytopharmajournal.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. Identification of isoflavones in the extract of supplements for menopause symptoms by direct infusion electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. agilent.com [agilent.com]

- 23. gigvvy.com [gigvvy.com]

- 24. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 25. Using NMR to identify and characterize natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 26. Daidzein stimulates osteogenesis facilitating proliferation, differentiation, and antiapoptosis in human osteoblast-like MG-63 cells via estrogen receptor-dependent MEK/ERK and PI3K/Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Daidzein suppresses TGF-β1-induced cardiac fibroblast activation via the TGF-β1/SMAD2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive 8-Geranyl Daidzein: A Technical Guide to its Natural Occurrence in Legumes

Preamble: Navigating the Landscape of Prenylated Isoflavones

For researchers, scientists, and drug development professionals, the exploration of natural products for novel therapeutic agents is a perpetual frontier. Within this landscape, the isoflavones, a class of polyphenolic compounds predominantly found in the Leguminosae (Fabaceae) family, have garnered significant attention for their potential health benefits, including phytoestrogenic and anti-cancer properties.[1][2] Daidzein, a core isoflavone, serves as a biosynthetic precursor to a vast array of structurally diverse molecules.[3][4] Among these, the prenylated isoflavones, characterized by the addition of isoprenoid moieties, are of particular interest due to their enhanced bioactivity, often attributed to increased lipophilicity.

This technical guide focuses on a specific and relatively rare subclass: geranylated isoflavones, with a primary focus on 8-Geranyl daidzein. While the literature is rich with data on prenylated (C5) and other common isoflavones, the natural occurrence of geranylated (C10) derivatives like 8-Geranyl daidzein in legumes is less documented. This guide aims to provide a comprehensive overview of the current understanding, including biosynthetic pathways, known and potential legume sources, and robust analytical methodologies for the detection and quantification of this elusive compound. We will also draw upon knowledge of closely related compounds to provide a holistic and practical resource for the scientific community.

Section 1: The Biosynthetic Blueprint of 8-Geranyl Daidzein

The journey to 8-Geranyl daidzein begins with the well-established phenylpropanoid pathway, which is responsible for the synthesis of the daidzein backbone.

Formation of the Daidzein Core

The biosynthesis of daidzein is a multi-step enzymatic process that is highly conserved in leguminous plants.[4][5] It commences with the amino acid phenylalanine and proceeds through a series of intermediates to form the isoflavone core.

Key Enzymatic Steps in Daidzein Biosynthesis:

-

Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its corresponding CoA-ester, p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): Induces the stereospecific cyclization of naringenin chalcone to naringenin, a flavanone.

-

Isoflavone Synthase (IFS): A key enzyme in isoflavonoid biosynthesis, which catalyzes the 2,3-aryl migration of the B-ring of naringenin to form the isoflavone scaffold.[4][6]

-

2-Hydroxyisoflavanone Dehydratase (HID): Dehydrates the 2-hydroxyisoflavanone intermediate to yield daidzein.

The Geranylation Step: A Point of Divergence

The crucial step in the formation of 8-Geranyl daidzein is the attachment of a geranyl pyrophosphate (GPP) moiety to the 8-position of the daidzein A-ring. This reaction is catalyzed by a specific class of enzymes known as geranyltransferases.

While prenyltransferases, which catalyze the addition of a dimethylallyl pyrophosphate (DMAPP) group, have been identified and characterized in legumes for the biosynthesis of prenylated isoflavones, the specific geranyltransferases responsible for modifying daidzein remain less understood.[3] It is plausible that some prenyltransferases may exhibit broader substrate specificity, accommodating GPP as a donor molecule, or that distinct, yet-to-be-identified geranyltransferases are involved.

The search for a dedicated isoflavone geranyltransferase in legumes is an active area of research. The identification and characterization of such an enzyme would be a significant breakthrough, enabling the targeted metabolic engineering of legumes for enhanced production of 8-Geranyl daidzein and other bioactive geranylated isoflavones.

Figure 1. Proposed biosynthetic pathway of 8-Geranyl daidzein.

Section 2: Natural Occurrence of 8-Geranyl Daidzein in Legumes

Direct reports on the isolation and quantification of 8-Geranyl daidzein from members of the Fabaceae family are sparse in the current scientific literature. However, the presence of other prenylated and geranylated flavonoids in certain legume genera suggests that these plants are promising candidates for the discovery of 8-Geranyl daidzein.

Documented and Potential Legume Sources

The following table summarizes the known occurrence of daidzein and related prenylated/geranylated isoflavones in various legume species. While direct evidence for 8-Geranyl daidzein is limited, the presence of the daidzein backbone and the enzymatic machinery for prenylation in these species makes them primary targets for investigation.

| Legume Species | Common Name | Plant Part | Daidzein Content (mg/100g DW) | Prenylated/Geranylated Derivatives Reported | Citation(s) |

| Glycine max | Soybean | Seeds | 12 - 56 | Daidzein, Genistein, Glycitein | [1][7] |

| Pueraria montana | Kudzu | Root | Up to 950 | Daidzein, Puerarin | [7] |

| Trifolium pratense | Red Clover | Aerial Parts | Variable | Daidzein, Genistein, Formononetin, Biochanin A | [8][9] |

| Cudrania tricuspidata | Cudrania | Root, Stem | Present | Prenylated and geranylated flavonoids | [10][11][12] |

| Glycyrrhiza uralensis | Chinese Licorice | Root | Present | Formononetin, Glabridin | [9][13] |

| Astragalus membranaceus | Astragalus | Root | Present | Formononetin | [9][14] |

Note: The daidzein content can vary significantly based on cultivar, growing conditions, and processing methods.

Of particular interest is the genus Cudrania, which, although not a traditional food legume, is a member of the broader plant family Moraceae but is known to produce a variety of prenylated and geranylated flavonoids.[10][11][12] The presence of this biosynthetic capability in a related plant family suggests that the genetic machinery for geranylation may exist within the Fabaceae family, albeit potentially in species that are not widely cultivated or studied.

Section 3: Analytical Methodologies for the Detection and Quantification of 8-Geranyl Daidzein

The detection and accurate quantification of 8-Geranyl daidzein in complex plant matrices require sophisticated analytical techniques. The increased lipophilicity of this compound compared to its non-geranylated counterpart, daidzein, necessitates modifications to standard isoflavone extraction and analysis protocols.

Extraction of 8-Geranyl Daidzein from Legume Tissues

A robust extraction protocol is critical for the accurate quantification of 8-Geranyl daidzein. The following is a generalized, yet detailed, step-by-step methodology that can be adapted for various legume tissues.

Experimental Protocol: Extraction of 8-Geranyl Daidzein

-

Sample Preparation:

-

Harvest fresh plant material (e.g., roots, leaves, stems).

-

Immediately freeze the material in liquid nitrogen to quench metabolic activity.

-

Lyophilize the frozen material to remove water, then grind to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Solvent Extraction:

-

Weigh approximately 1 gram of the dried, powdered plant material into a conical flask.

-

Add 20 mL of 80% methanol (MeOH) or ethanol (EtOH). The choice of solvent may be optimized based on the specific plant matrix.

-

Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2.2-2.5) on the plant residue two more times to ensure complete extraction.

-

Pool the supernatants from all three extractions.

-

-

Solvent Evaporation and Sample Reconstitution:

-

Evaporate the pooled supernatant to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitute the dried extract in a known volume (e.g., 2 mL) of the initial mobile phase for the UPLC-MS/MS analysis (e.g., 50:50 methanol:water).

-

Vortex the reconstituted sample to ensure complete dissolution.

-

Filter the sample through a 0.22 µm syringe filter into a UPLC vial.

-

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the analytical method of choice for the sensitive and selective quantification of 8-Geranyl daidzein.[15][16][17][18][19] The following provides a template for developing a robust UPLC-MS/MS method.

Experimental Protocol: UPLC-MS/MS Analysis of 8-Geranyl Daidzein

-

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column with a particle size of ≤ 1.8 µm is recommended for high-resolution separation (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A gradient optimized for the separation of lipophilic compounds should be employed. A starting point could be:

-

0-1 min: 30% B

-

1-10 min: Linear gradient from 30% to 95% B

-

10-12 min: Hold at 95% B

-

12-12.1 min: Return to 30% B

-

12.1-15 min: Re-equilibration at 30% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI positive or negative mode (optimization is required, but positive mode is often suitable for flavonoids).[18]

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 8-Geranyl daidzein must be determined by infusing a standard of the compound.

-

Putative Precursor Ion [M+H]+ for C25H26O4: m/z 391.19

-

Potential Product Ions: Fragmentation will likely involve the loss of the geranyl side chain and fragmentation of the isoflavone core.

-

-

Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum signal intensity.

-

Figure 2. Experimental workflow for the extraction and analysis of 8-Geranyl daidzein.

Section 4: Concluding Remarks and Future Directions

The natural occurrence of 8-Geranyl daidzein in legumes represents an intriguing yet underexplored area of natural product chemistry. While direct evidence of its presence in commonly consumed legumes is currently limited, the existence of the necessary biosynthetic precursors and related enzymatic machinery provides a strong rationale for its potential discovery in a wider range of leguminous plants.

For researchers and drug development professionals, the pursuit of 8-Geranyl daidzein and other geranylated isoflavones offers exciting opportunities. The enhanced lipophilicity conferred by the geranyl group may lead to improved bioavailability and novel pharmacological activities compared to the parent compound, daidzein.

Future research should focus on:

-

Screening of diverse legume germplasm: A systematic investigation of a broad range of legume species, particularly those with a known capacity for producing other prenylated flavonoids, is warranted.

-

Identification and characterization of isoflavone geranyltransferases: The discovery of the enzymes responsible for geranylation will be a pivotal step in understanding and manipulating the biosynthesis of these compounds.

-

Metabolic engineering of model legumes and microbial systems: Once the key biosynthetic genes are identified, metabolic engineering approaches can be employed to produce 8-Geranyl daidzein in commercially relevant quantities.

This technical guide provides a foundational framework for the exploration of 8-Geranyl daidzein in legumes. By combining a theoretical understanding of its biosynthesis with practical analytical methodologies, we hope to stimulate further research into this promising class of natural products and unlock their full therapeutic potential.

References

- UHPLC-MS Analyses of Plant Flavonoids. (2018). PubMed.

- Isoflavonoid metabolism in leguminous plants: an upd

- Cudrania tricuspidata leaf extracts and its components, chlorogenic acid, kaempferol, and quercetin, increase claudin 1 expression in human keratinocytes, enhancing intercellular tight junction capacity. (n.d.).

- Identification of hub genes regulating isoflavone accumulation in soybean seeds via GWAS and WGCNA approaches. (2023). Frontiers.

- A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.). (n.d.). Frontiers.

- Protective Effect of Cudrania tricuspidata Extract against High-Fat Diet Induced Nonalcoholic Fatty Liver Disease through Nrf-2/HO-1 P

- Identification of Genes Responsible for the Synthesis of Glycitein Isoflavones in Soybean Seeds. (2024). MDPI.

- Determination of Flavonoid Glycosides by UPLC-MS to Authentic

- Cudrania tricuspidata: an updated review on ethnomedicine, phytochemistry and pharmacology. (2017). SciSpace.

- Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS. (2021).

- An R2R3-type MYB transcription factor, GmMYB29, regulates isoflavone biosynthesis in soybean | PLOS Genetics. (2017). PLOS.

- Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Ker

- Comparative Study of Isoflavone Synthesis Genes in Two Wild Soybean Varieties Using Transcriptomic Analysis. (2023). MDPI.

- Determination of Flavonoid Glycosides by UPLC-MS to Authentic

- Quantitative Analysis of Isoflavones from Fabaceae Species and Their Chemopreventive Potential on Breast Cancer Cells. (2025). MDPI.

- Anti-Obesity Effect of 6,8-Diprenylgenistein, an Isoflavonoid of Cudrania tricuspidata Fruits in High-Fat Diet-Induced Obese Mice. (2015). MDPI.

- Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy. (n.d.). PMC.

- What is the mechanism of Daidzein?. (2024).

- Current status of anticancer research in fabaceae family. (2020). Pharmacy Journal.

- Focus on Formononetin: Anticancer Potential and Molecular Targets. (n.d.). PMC.

- FACT SHEET on the PHYTOESTROGEN DAIDZEIN. (n.d.). Breast Cancer and the Environment Research Program.

- Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems. (n.d.). PMC.

- Isoformononetin | C16H12O4. (n.d.). PubChem - NIH.

- Natural sources of Formononetin. | Download Scientific Diagram. (n.d.).

- Highly Cancer Selective Antiproliferative Activity of Natural Prenyl

Sources

- 1. What is the mechanism of Daidzein? [synapse.patsnap.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Isoflavonoid metabolism in leguminous plants: an update and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Identification of hub genes regulating isoflavone accumulation in soybean seeds via GWAS and WGCNA approaches [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Identification of Genes Responsible for the Synthesis of Glycitein Isoflavones in Soybean Seeds [mdpi.com]

- 7. bcerp.org [bcerp.org]

- 8. Daidzein and Genistein: Natural Phytoestrogens with Potential Applications in Hormone Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Focus on Formononetin: Anticancer Potential and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Anti-Inflammatory Effects of Compounds from Cudrania tricuspidata in HaCaT Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Formononetin: a review of its source, pharmacology, drug combination, toxicity, derivatives, and drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. UHPLC-MS Analyses of Plant Flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | A comprehensive UHPLC-MS/MS and extraction method reveals flavonoid profile and concentration are diverse in spinach (Spinacia oleracea L.) [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]

- 19. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]

The 8-Position of Daidzein: A Privileged Site for Modulating Biological Activity

A Technical Guide to the Structure-Activity Relationship of 8-Substituted Daidzein Derivatives

Abstract

Daidzein, a prominent isoflavone found in soy, serves as a versatile scaffold in medicinal chemistry. Its structural similarity to estrogen allows it to interact with various biological targets, exhibiting a spectrum of activities including anticancer, antioxidant, and estrogenic/antiestrogenic effects.[1][2][3] Strategic modification of the daidzein core, particularly at the 8-position of the A-ring, has emerged as a powerful approach to fine-tune its pharmacological profile. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-substituted daidzein derivatives, synthesizing key findings on how different functionalities at this position dictate biological outcomes. We will explore the causal relationships behind synthetic choices, detail self-validating experimental protocols, and present quantitative data to offer a comprehensive resource for researchers in drug discovery and development.

Introduction: Why the 8-Position Matters

Daidzein's biological effects are often attributed to its ability to bind to estrogen receptors (ERα and ERβ) and its capacity to act as an antioxidant.[1][2] However, its therapeutic potential can be significantly enhanced through structural modifications. The C8 position on the A-ring is not directly involved in the key pharmacophoric features required for estrogen receptor binding (the 7-hydroxyl and 4'-hydroxyl groups), making it an ideal site for substitution. Introducing substituents at this position can modulate the molecule's electronic properties, steric profile, and lipophilicity without abolishing its core activity. This allows for the optimization of potency, selectivity, and pharmacokinetic properties. The introduction of groups at the 8-position has led to derivatives with enhanced anticancer, anti-inflammatory, and anti-hypoxic activities, demonstrating the strategic importance of this site.[4][5][6]

Synthetic Strategies for 8-Substituted Daidzein Derivatives

The introduction of substituents at the C8 position of the daidzein scaffold is primarily achieved through electrophilic aromatic substitution reactions. The choice of method depends on the desired substituent.

Mannich Reaction for Aminomethylation

A common and efficient method for introducing aminoalkyl groups at the 8-position is the Mannich reaction.[4] This reaction involves the aminoalkylation of the electron-rich aromatic A-ring of daidzein.

Rationale: The phenolic hydroxyl group at C7 activates the aromatic ring, directing electrophiles preferentially to the ortho position (C8). The reaction is typically carried out using formaldehyde and a secondary amine in a suitable solvent like N,N-dimethylformamide (DMF). This method is cost-effective, simple to implement, and provides a straightforward route to a diverse range of 8-aminoalkyl derivatives.[4]

Biotransformation for Hydroxylation

Microbial biotransformation offers a regioselective and environmentally friendly alternative to complex chemical synthesis for producing 8-hydroxydaidzein.[7] Fungal systems, particularly strains of Aspergillus oryzae, have proven highly effective in hydroxylating daidzein specifically at the C8 position.[7]